molecular formula C19H20N2O4 B7359786 methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate

methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate

Katalognummer B7359786
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: YUBSQZMSYNMKDU-MLGOLLRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate, also known as MK-1775, is a potent and selective small-molecule inhibitor of the checkpoint kinase 1 (Chk1) enzyme. This molecule has been widely studied in the field of cancer research due to its ability to enhance the efficacy of DNA-damaging agents and promote cell death in cancer cells.

Wirkmechanismus

Methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate works by inhibiting the Chk1 enzyme, which is involved in the DNA damage response and repair pathways. When DNA damage occurs, Chk1 is activated and halts cell cycle progression to allow time for repair. By inhibiting Chk1, methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate prevents cells from repairing DNA damage and promotes cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical effects of methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate include inhibition of Chk1, which leads to increased DNA damage and cell death in cancer cells. Physiologically, methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate has been shown to sensitize cancer cells to DNA-damaging agents and promote cell death in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate in lab experiments is its potent and selective inhibition of Chk1, which allows for specific targeting of this enzyme. However, one limitation is its relatively low yield in synthesis, which can limit its availability for use in experiments.

Zukünftige Richtungen

There are several potential future directions for research involving methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate. One area of interest is in combination therapy with other DNA-damaging agents to enhance the efficacy of cancer treatment. Additionally, further studies are needed to determine the optimal dosing and administration of methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate in clinical settings. Finally, research is needed to investigate the potential of methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate in other disease areas beyond cancer, such as neurodegenerative disorders.

Synthesemethoden

The synthesis of methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate involves several steps, starting with the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 2-amino-3-(2-methyl-3,4-dihydro-2H-chromen-4-yl)propanoate to form the desired product, methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate. The overall yield of this synthesis is around 30%.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy by inhibiting the Chk1 enzyme, which is involved in DNA damage response and repair. This sensitization leads to increased cell death in cancer cells, while sparing healthy cells.

Eigenschaften

IUPAC Name

methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12-10-16(15-8-3-4-9-17(15)25-12)21-19(23)20-14-7-5-6-13(11-14)18(22)24-2/h3-9,11-12,16H,10H2,1-2H3,(H2,20,21,23)/t12-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBSQZMSYNMKDU-MLGOLLRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2O1)NC(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=CC=CC=C2O1)NC(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.